molecular formula CH3IS B14397831 Methylsulfenyliodide CAS No. 86381-89-7

Methylsulfenyliodide

Cat. No.: B14397831
CAS No.: 86381-89-7
M. Wt: 174.01 g/mol
InChI Key: KMLSFWQTQIKPFQ-UHFFFAOYSA-N
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Description

Methylsulfenyliodide is an organosulfur compound with the molecular formula CH₃IS and a molecular weight of 174.004 g/mol . It is also known as methanesulfenyl iodide. This compound is characterized by the presence of a sulfur-iodine bond, which imparts unique chemical properties.

Chemical Reactions Analysis

Methylsulfenyliodide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form methyl mercaptan.

    Substitution: It can participate in substitution reactions where the iodine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methylsulfenyliodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of methylsulfenyliodide involves its ability to form reactive intermediates, such as sulfenyl radicals, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The specific pathways involved depend on the reaction conditions and the presence of other reagents .

Comparison with Similar Compounds

Methylsulfenyliodide can be compared with other similar compounds, such as:

    Methanesulfenyl chloride (CH₃SCl): Similar in structure but contains a chlorine atom instead of iodine.

    Methanesulfenyl bromide (CH₃SBr): Contains a bromine atom instead of iodine.

    Ethylsulfenyliodide (C₂H₅IS): Similar structure but with an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which can influence the compound’s chemical behavior and its applications .

Properties

CAS No.

86381-89-7

Molecular Formula

CH3IS

Molecular Weight

174.01 g/mol

IUPAC Name

methyl thiohypoiodite

InChI

InChI=1S/CH3IS/c1-3-2/h1H3

InChI Key

KMLSFWQTQIKPFQ-UHFFFAOYSA-N

Canonical SMILES

CSI

Origin of Product

United States

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